2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate
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Overview
Description
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is a synthetic organic compound with the molecular formula C18H14ClFN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzyl group substituted with chlorine and fluorine, linked to a propanoate ester containing an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by cyclization of benzophenone hydrazide with appropriate reagents.
Nucleophilic Alkylation: The oxadiazole intermediate undergoes nucleophilic alkylation with 2-Chloro-6-fluorobenzyl chloride under basic conditions.
Esterification: The final step involves esterification of the alkylated product with propanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing chlorine or fluorine.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Similar structure but lacks the benzyl group substituted with chlorine and fluorine.
2-Chloro-6-fluorobenzyl chloride: Contains the benzyl group but lacks the oxadiazole ring and ester functionality.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
2-Chloro-6-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine on the benzyl group, along with the oxadiazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H14ClFN2O3 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate |
InChI |
InChI=1S/C18H14ClFN2O3/c19-14-7-4-8-15(20)13(14)11-24-17(23)10-9-16-21-22-18(25-16)12-5-2-1-3-6-12/h1-8H,9-11H2 |
InChI Key |
QXSRYZURPNEQCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)OCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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